Home > Products > Screening Compounds P74454 > 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine -

2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Catalog Number: EVT-11369953
CAS Number:
Molecular Formula: C19H17N5O
Molecular Weight: 331.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This compound is characterized by its unique structural features, which include a methoxyphenethyl group and a pyridyl group attached to the triazolo-pyrimidine core. These substituents are significant as they enhance the compound's interaction with biological targets, potentially improving its pharmacological profile and therapeutic applications.

Source and Classification

The molecular formula of 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is C19H17N5O, with a molecular weight of 331.4 g/mol . This compound is classified under heterocyclic compounds, specifically within the triazolo-pyrimidine family, known for their diverse biological activities and potential therapeutic uses.

Synthesis Analysis

Methods

The synthesis of 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various multi-step synthetic routes. Common methodologies include:

  • Condensation Reactions: Utilizing appropriate precursors to form the triazolo-pyrimidine framework.
  • Functional Group Modifications: Introducing the methoxyphenethyl and pyridyl groups through electrophilic aromatic substitution or similar techniques.

Technical Details

The synthesis typically involves:

  1. Formation of the Triazole Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  2. Pyrimidine Integration: The incorporation of the pyrimidine moiety is often performed via nucleophilic substitution or similar strategies.
  3. Final Modifications: The introduction of substituents like methoxyphenethyl may require specific reaction conditions to ensure selectivity and yield.
Molecular Structure Analysis

Structure

The structure of 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine features a triazole ring fused with a pyrimidine core. The presence of the methoxyphenethyl and pyridyl groups significantly influences its chemical behavior and biological activity.

Data

  • Molecular Formula: C19H17N5O
  • Molecular Weight: 331.4 g/mol
  • Structural Characteristics: The compound exhibits a complex arrangement that facilitates interactions with various biological targets.
Chemical Reactions Analysis

Reactions

The chemical reactivity of 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can be characterized by typical reactions associated with triazolo-pyrimidines:

  • Nucleophilic Substitution: This may occur at electrophilic sites on the triazole or pyrimidine rings.
  • Electrophilic Aromatic Substitution: Particularly relevant for modifying the phenethyl group.

Technical Details

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize analogs for further study.

Mechanism of Action

Process

The mechanism of action for 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves interactions with specific biological targets such as enzymes or receptors. These interactions can modulate various biochemical pathways relevant to disease processes.

Data

Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines may exhibit activities such as:

  • Anticancer effects by inhibiting cell proliferation.
  • Antiviral properties through interference with viral replication mechanisms.
Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density and boiling point are not readily available for this compound, general characteristics can include:

  • Appearance: Typically exists as a solid.
  • Solubility: Likely soluble in organic solvents due to its hydrophobic groups.

Chemical Properties

The chemical properties are influenced by the presence of heteroatoms (nitrogen in triazole and pyrimidine) and functional groups (methoxy and phenethyl). These contribute to its reactivity profile and potential interactions in biological systems.

Applications

Scientific Uses

The applications of 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine are primarily found in medicinal chemistry. Its potential uses include:

  • Development of novel therapeutic agents targeting cancer or viral infections.
  • Exploration as a lead compound for further modifications aimed at enhancing efficacy or reducing side effects.

This comprehensive analysis highlights the significance of 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine in medicinal chemistry and its potential contributions to future therapeutic developments.

Introduction to the 1,2,4-Triazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry

Historical Evolution and Significance of [1,2,4]Triazolo[1,5-a]pyrimidine Derivatives

The [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, first synthesized in 1909 by Bulow and Haas, represents a privileged heterocyclic system in medicinal chemistry due to its exceptional versatility and broad bioactivity profile [7] [9]. This fused bicyclic structure gained prominence with the isolation of natural products like Essramycin (a triazolopyrimidine-containing antibiotic from Streptomyces spp.) in 2008, validating its biological relevance [7] [9]. The 1980s–2000s witnessed significant clinical translation, exemplified by Trapidil (a coronary vasodilator and platelet-derived growth factor antagonist marketed in Japan) and herbicide Flumetsulam [1] [7]. Contemporary drug discovery has since yielded advanced candidates:

  • GNF-6702: An anti-parasitic agent targeting Leishmania and Trypanosoma via proteasome inhibition.
  • Cevipabulin (TTI-237): A microtubule-stabilizing anticancer agent surpassing paclitaxel in preclinical activity against multidrug-resistant tumors [4] [7].
  • DSM-265: An antimalarial dihydroorotate dehydrogenase inhibitor advanced to clinical trials [1].

Table 1: Key Milestones in TP Scaffold Development

YearMilestoneSignificance
1909First synthesis by Bulow & HaasFoundation of TP chemistry
2008Isolation of EssramycinNatural product validation of bioactivity
1980sMarket approval of TrapidilClinical proof-of-concept for cardiovascular applications
2010sDevelopment of Cevipabulin & DSM-265Expansion into oncology and infectious diseases
2024ENPP1 inhibitors for cancer immunotherapyApplication in innate immune modulation [5]

Structural Isoelectronicity with Purines and Bioisosteric Potential

The TP nucleus serves as a robust purine bioisostere due to its isoelectronic character and analogous hydrogen-bonding topology [7] [9]. Unlike purines, however, TPs exhibit minimal annular tautomerism, reducing metabolic complexity and enhancing pharmacokinetic predictability [9]. This property has been exploited across diverse target classes:

  • Kinase Inhibitors: TP-based compounds mimic ATP-binding in kinases. Derivatives like 19 (CDK-2 inhibitor, IC₅₀ = 0.13 µM) bind comparably to purine analogs, with the N3 nitrogen forming critical hydrogen bonds in the hinge region (Figure 3) [9].
  • Phosphoinositide 3-Kinase (PI3K) Inhibitors: Compound 23 (Table 1) achieves nanomolar potency (IC₅₀ = 0.0004 µM against PI3Kβ) via TP-mediated interactions in the ATP pocket, demonstrating superior isoform selectivity over purine counterparts [9].
  • Epigenetic Modulators: TP-containing LSD1 inhibitors leverage the scaffold to mimic lysine’s N-acetyl group, enabling interactions with histone demethylase active sites [7].

Table 2: Bioisosteric Applications of TP Scaffold vs. Purines

Target ClassPurine Drug ExampleTP Bioisostere Advantage
Cyclin-dependent kinasesRoscovitineImproved selectivity (e.g., 19: 100-fold vs. GSK-3β)
PI3 kinasesPurine analogsEnhanced isoform specificity (e.g., PI3Kβ vs. PI3Kα)
Viral polymerasesNucleoside analogsReduced tautomerism → lower off-target effects

Scope of the Review: Focus on 2-(4-Methoxyphenethyl)-7-(2-pyridyl) Derivative

This review centers on the specific TP derivative 2-(4-methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine (PubChem CID: 71702649), a structurally optimized molecule integrating three pharmacophores:

  • 7-(2-Pyridyl) Moiety: Enhances metal-chelating capacity via the pyridyl nitrogen, potentially targeting metalloenzymes [2] [11].
  • 2-(4-Methoxyphenethyl) Chain: Contributes lipophilicity and likely influences membrane permeability and receptor engagement [2] [6].
  • TP Core: Serves as the central bioisosteric platform, enabling diverse non-covalent interactions [1] [7].

Its molecular formula (C₁₉H₁₇N₅O) and structural features position it within the "lead-like" chemical space (MW = 331.37 g/mol, cLogP ≈ 3.2), aligning with modern drug design principles [2]. While the parent scaffold shows anticancer, antimicrobial, and immunomodulatory potential [1] [4] [5], this derivative’s unique substitution pattern warrants focused examination of its synthetic accessibility, target selectivity, and therapeutic potential.

Properties

Product Name

2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C19H17N5O/c1-25-15-8-5-14(6-9-15)7-10-18-22-19-21-13-11-17(24(19)23-18)16-4-2-3-12-20-16/h2-6,8-9,11-13H,7,10H2,1H3

InChI Key

NOHLCSIXCPUQRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.